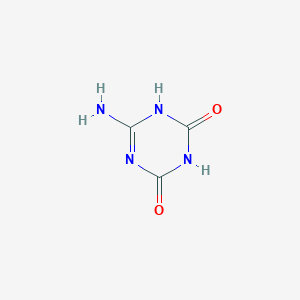
Patent
US04278794
Procedure details


333 kg Of 70% strength sulfuric acid is initially introduced into an enamel kettle and 100 kg of a waste melamine which contains ammeline and ammelide and has a melamine content of about 95% is added, with stirring, the temperature rising to about 90° C. This suspension is heated to the boiling point of 132° C. and is then heated up to 160° C. in the course of one hour, whilst distilling off water. The suspension is kept at the boil under reflux, at 160° C. for 4 hours and 310 l. of water is then added, the temperature falling to 120° C. After cooling to room temperature, the cyanuric acid is centrifuged off, washed and suspended in water, using a weight ratio of 1 part of cyanuric acid to 2 parts of water, the suspension is stirred for one hour at room temperature and the cyanuric acid is centrifuged off and washed. About 96 kg. (93.9%) of a cyanuric acid with an ammelide content of less than 0.3% is obtained. The ammonium bisulfate impurity amounts to about 0.03%. Melamine and ammeline are not detectable.





Name
Yield
93.9%

Name
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.N1C(N)=NC(N)=NC=1N.C1(N)NC(N)=NC(=[O:18])N=1.[C:24]1([NH2:32])[NH:31][C:29](=[O:30])[NH:28][C:26](=[O:27])[N:25]=1>>[NH:31]1[C:24](=[O:18])[NH:25][C:26](=[O:27])[NH:28][C:29]1=[O:30].[C:24]1([NH2:32])[NH:31][C:29](=[O:30])[NH:28][C:26](=[O:27])[N:25]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=NC(=O)N=C(N1)N)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=NC(=O)NC(=O)N1)N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rising to about 90° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This suspension is heated to the boiling point of 132° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
whilst distilling off water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux, at 160° C. for 4 hours
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of water is then added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
falling to 120° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the suspension is stirred for one hour at room temperature
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93.9% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=NC(=O)NC(=O)N1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
